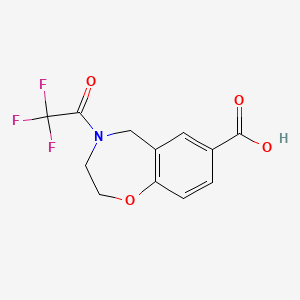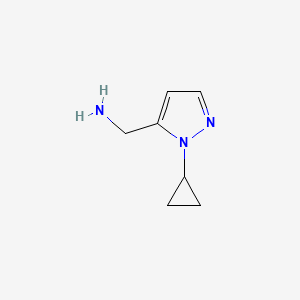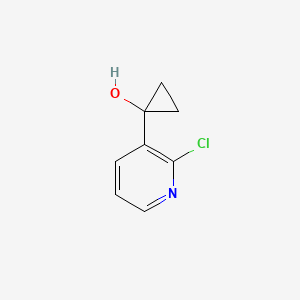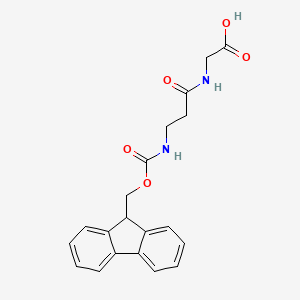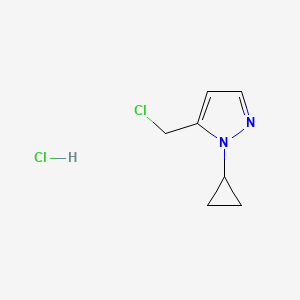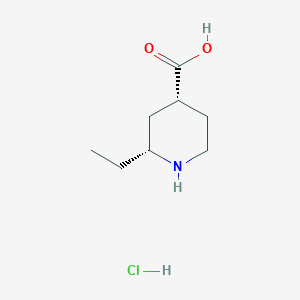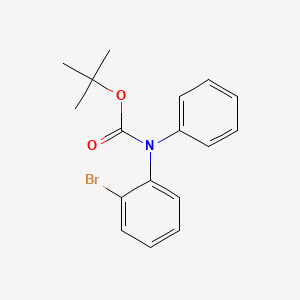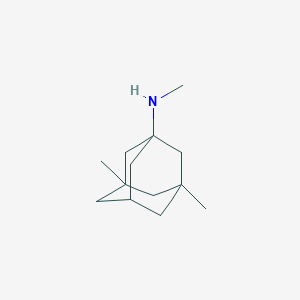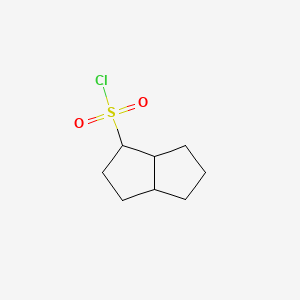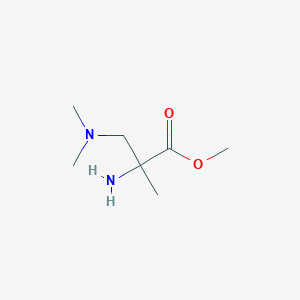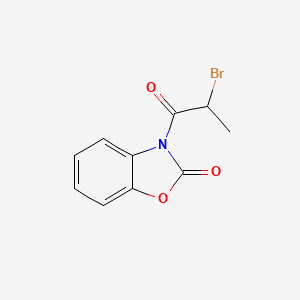
1-Methyl-1,4-diazepan-6-ol dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-1,4-diazepan-6-ol dihydrochloride is a chemical compound with the molecular formula C7H17O1N2Cl1 It is a derivative of diazepane, a seven-membered heterocyclic compound containing two nitrogen atoms
Vorbereitungsmethoden
The synthesis of 1-Methyl-1,4-diazepan-6-ol dihydrochloride typically involves the reaction of 1,4-diazepane with methylating agents under controlled conditions. One common method involves the use of methyl iodide in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, resulting in the formation of the desired product. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Analyse Chemischer Reaktionen
1-Methyl-1,4-diazepan-6-ol dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as hydroxide or alkoxide ions.
Hydrolysis: In the presence of water and an acid or base catalyst, the compound can undergo hydrolysis, leading to the formation of 1-Methyl-1,4-diazepan-6-ol and hydrochloric acid.
Wissenschaftliche Forschungsanwendungen
1-Methyl-1,4-diazepan-6-ol dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other industrially important compounds.
Wirkmechanismus
The mechanism of action of 1-Methyl-1,4-diazepan-6-ol dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
1-Methyl-1,4-diazepan-6-ol dihydrochloride can be compared with other similar compounds, such as:
1,4-Diazepan-6-ol: Lacks the methyl group, resulting in different chemical and biological properties.
1-Benzyl-1,4-diazepan-6-ol:
1,4-Oxazepan-6-ol: Contains an oxygen atom in the ring, which significantly alters its chemical behavior and applications.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical properties and potential for diverse applications in scientific research and industry.
Eigenschaften
Molekularformel |
C6H16Cl2N2O |
|---|---|
Molekulargewicht |
203.11 g/mol |
IUPAC-Name |
1-methyl-1,4-diazepan-6-ol;dihydrochloride |
InChI |
InChI=1S/C6H14N2O.2ClH/c1-8-3-2-7-4-6(9)5-8;;/h6-7,9H,2-5H2,1H3;2*1H |
InChI-Schlüssel |
NLHDTMZHIFVPCK-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCNCC(C1)O.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


